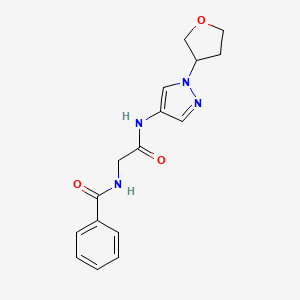

N-(2-氧代-2-((1-(四氢呋喃-3-基)-1H-吡唑-4-基)氨基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

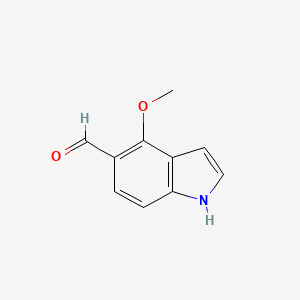

The compound "N-(2-oxo-2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)ethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzamide derivatives are synthesized through various methods and have been extensively studied for their potential as therapeutic agents. The papers provided discuss different benzamide derivatives and their synthesis, characterization, and biological evaluation, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives can involve multi-step reactions with various starting materials. For instance, the synthesis of N-aroyl-N'-(2-phenyl-4-oxo-4H- benzopyran-6-yl)thioureas involves treating 6-Aminoflavone with aroyl isothiocyanate followed by a reaction with PCl5 in POCl3 to yield N-(9-oxo-7-phenyl-9H-pyrano[2,3-g]benzothiazol-2-yl)benzamides . Another approach includes the three-component reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives to synthesize N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives . These methods highlight the versatility in synthesizing benzamide derivatives, which could be applied to the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using various spectroscopic techniques such as mass spectroscopy, 1H NMR, IR, and sometimes X-ray analysis . The X-ray structure characterization of antipyrine-like benzamide derivatives has revealed that they crystallize in the monoclinic P21/c space group and their crystal packing is stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π and lone pair⋯π contacts . These structural insights are crucial for understanding the molecular interactions and stability of the compound .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which are essential for their biological activity. The study of their reactivity includes the evaluation of their potential to bind nucleotide protein targets . The chemical reactivity of these compounds is also influenced by their intermolecular interactions, as demonstrated by the analysis of antipyrine-like derivatives through Hirshfeld surface analysis and DFT calculations . These analyses help in understanding the chemical behavior and potential interactions of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are determined by their molecular structure and intermolecular interactions. The solid-state structures of these compounds are analyzed to understand their stability and reactivity. For example, the molecular sheets formed by hydrogen bonds and stabilized by electrostatic energy contributions are indicative of the solid-state properties of these compounds . The physical properties such as solubility, melting point, and stability under various conditions are also important for their practical applications and can be inferred from the structural analysis.

科学研究应用

合成和潜在应用

N-(2-oxo-2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)ethyl)benzamide是各个科学研究领域中感兴趣的化合物,特别是在合成具有潜在生物活性的新化学实体方面。虽然关于这种特定化合物的直接信息有限,但可以从具有类似结构基团或功能的化合物的相关研究中得出一些见解。

抗过敏和抗菌剂:具有类似结构特征的化合物已被合成并评估其抗过敏活性,在临床前模型中显示出显著的效力。例如,某些苯甲酰胺衍生物显示出显著的抗过敏和抗菌特性,表明N-(2-oxo-2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)ethyl)benzamide在这些领域的潜在用途(Nohara et al., 1985)。此外,具有类似核心结构的新型类似物已被发现显示出有希望的抗菌活性,特别是对金黄色葡萄球菌和枯草杆菌(Palkar et al., 2017)。

抗病毒剂:对基于苯甲酰胺的杂环化合物的研究已经确定了具有显著抗流感病毒活性的化合物,这表明了探索N-(2-oxo-2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)ethyl)benzamide的抗病毒能力的潜在途径。这包括开发显示出对禽流感有显著活性的新型5-氨基吡唑(Hebishy et al., 2020)。

烯胺酮和噁唑酮:苯甲酰胺衍生物在合成多样的杂环化合物,如烯胺酮和噁唑酮方面的多功能性,突显了N-(2-oxo-2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)ethyl)benzamide的合成实用性。这些化合物已被研究其结构特征和作为新型药理活性分子前体的潜力(Brbot-Šaranović et al., 2000)。

抗微生物和抗真菌活性:对苯甲酰胺衍生物进行合成和评估,以评估其抗微生物和抗真菌活性,暗示了N-(2-oxo-2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)ethyl)benzamide在开发新的抗微生物剂方面的潜在应用。这包括发现对各种细菌和真菌具有显著活性的化合物,表明可能应用的广泛范围(Aytemir et al., 2003)。

属性

IUPAC Name |

N-[2-oxo-2-[[1-(oxolan-3-yl)pyrazol-4-yl]amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c21-15(9-17-16(22)12-4-2-1-3-5-12)19-13-8-18-20(10-13)14-6-7-23-11-14/h1-5,8,10,14H,6-7,9,11H2,(H,17,22)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREAZBALQIYSLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)NC(=O)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)ethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate](/img/structure/B2499647.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499648.png)

![3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2499650.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2499655.png)

![(2-Bromo-5-methoxyphenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499658.png)

![N-(2-chlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2499659.png)

![5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B2499663.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2499668.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2499669.png)